5-Bromo-2-(difluoromethyl)-7-methyl-1-benzofuran
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Overview
Description
5-Bromo-2-(difluoromethyl)-7-methyl-1-benzofuran is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a bromine atom, a difluoromethyl group, and a methyl group attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)-7-methyl-1-benzofuran typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(difluoromethyl)-7-methyl-1-benzofuran using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)-7-methyl-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or carboxylic acid derivative.
Scientific Research Applications
5-Bromo-2-(difluoromethyl)-7-methyl-1-benzofuran has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)-7-methyl-1-benzofuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to target proteins, while the bromine atom can facilitate interactions through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)benzofuran
- 2-Bromo-5-(difluoromethyl)thiophene
Uniqueness
5-Bromo-2-(difluoromethyl)-7-methyl-1-benzofuran is unique due to the combination of its structural features, which confer specific electronic and steric properties. The presence of both bromine and difluoromethyl groups can enhance its reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)-7-methyl-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O/c1-5-2-7(11)3-6-4-8(10(12)13)14-9(5)6/h2-4,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFYEKUFJTZBSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2)C(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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